molecular formula C15H15N3O2 B2709522 (E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate CAS No. 611173-52-5

(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate

Cat. No.: B2709522
CAS No.: 611173-52-5
M. Wt: 269.304
InChI Key: JEICHLHGUBDOTH-GZTJUZNOSA-N
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Description

(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate is an organic compound that has garnered interest in various fields of scientific research. This compound features a phenyl ring substituted with a picolinate group and a hydrazone moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate typically involves the condensation of 4-formylphenyl picolinate with 2,2-dimethylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate undergoes various chemical reactions, including:

    Oxidation: The hydrazone moiety can be oxidized to form the corresponding azo compound.

    Reduction: The compound can be reduced to yield the corresponding hydrazine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. Additionally, the picolinate group can chelate metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2,4-Disubstituted thiazoles

Uniqueness

(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate is unique due to its combination of a hydrazone moiety and a picolinate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[4-[(E)-(dimethylhydrazinylidene)methyl]phenyl] pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-18(2)17-11-12-6-8-13(9-7-12)20-15(19)14-5-3-4-10-16-14/h3-11H,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEICHLHGUBDOTH-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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